

(E)-1-Phenyl-1-butene chemical and physical properties

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Compound of Interest

Compound Name: (E)-1-Phenyl-1-butene

Cat. No.: B127681

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An In-depth Technical Guide to (E)-1-Phenyl-1-butene

This guide provides a comprehensive overview of the chemical and physical properties of **(E)-1-Phenyl-1-butene**, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

(E)-1-Phenyl-1-butene, also known as trans-1-Phenyl-1-butene, is an aromatic hydrocarbon. Its properties are summarized below.

Table 1: General and Physical Properties of **(E)-1-Phenyl-1-butene**

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₂	[1][2][3][4][5][6][7]
Molecular Weight	132.20 g/mol	[1][2][3][4]
CAS Number	1005-64-7	[1][2][4][5][6][7]
Appearance	Neat	[3]
Boiling Point	189 °C	[8]
Density	0.910 g/mL	[8]
Refractive Index	1.539	[8]
Molar Volume	145.3 mL/mol	[8]
Molecular Refractive Power	45.51 mL/mol	[8]

Table 2: Thermodynamic and Calculated Properties of **(E)-1-Phenyl-1-butene**

Property	Value	Source
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	225.95 kJ/mol	[2]
Enthalpy of Formation at Standard Conditions ($\Delta_f H^\circ_{\text{gas}}$)	104.02 kJ/mol	[2]
Enthalpy of Fusion at Standard Conditions ($\Delta_{\text{fus}} H^\circ$)	15.90 kJ/mol	[2]
Enthalpy of Vaporization at Standard Conditions ($\Delta_{\text{vap}} H^\circ$)	40.09 kJ/mol	[2]
Ionization Energy (IE)	8.00 - 8.30 eV	[2]
Log10 of Water Solubility (log10WS)	-3.13	[2]
Octanol/Water Partition Coefficient (logP _{oct/wat})	3.110	[2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **(E)-1-Phenyl-1-butene**.

- Mass Spectrometry (GC-MS): The NIST library contains mass spectrometry data for **(E)-1-Phenyl-1-butene**, with prominent peaks observed at m/z values of 117, 115, and 132.[\[4\]](#)[\[7\]](#)
- Infrared (IR) Spectroscopy: The gas-phase IR spectrum of **(E)-1-Phenyl-1-butene** is available in the NIST/EPA Gas-Phase Infrared Database.[\[6\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectra are available and have been recorded on instruments such as the Bruker AM-270.[\[4\]](#)
- Raman Spectroscopy: Raman spectral data for this compound is also available.[\[4\]](#)

Experimental Protocols

3.1. Synthesis of **(E)-1-Phenyl-1-butene**

Traditional synthetic methods are often employed to produce **(E)-1-Phenyl-1-butene**, with a focus on stereoselectivity to favor the (E)-isomer.[\[1\]](#)

3.1.1. Acid-Catalyzed Dehydration of 1-Phenyl-1-butanol

A primary method for synthesizing 1-phenyl-1-butene is the acid-catalyzed dehydration of 1-phenyl-1-butanol.[\[1\]](#)

- Reaction Mechanism:
 - Protonation of the hydroxyl group of the alcohol.
 - Departure of a water molecule to form a stable secondary carbocation at the benzylic position.
 - Deprotonation from the adjacent carbon atom to form the double bond.[\[1\]](#)

3.1.2. Wittig Reaction

The Wittig reaction is another strategic approach to synthesize alkenes like **(E)-1-Phenyl-1-butene** with control over the geometry of the double bond.

3.1.3. Use of Grignard Reagents

Grignard reagents are instrumental in preparing the necessary precursors for the above synthetic methods. For instance, 1-phenyl-1-butanol, the starting material for the dehydration method, can be synthesized via the nucleophilic addition of a Grignard reagent to an aldehyde.

[1]

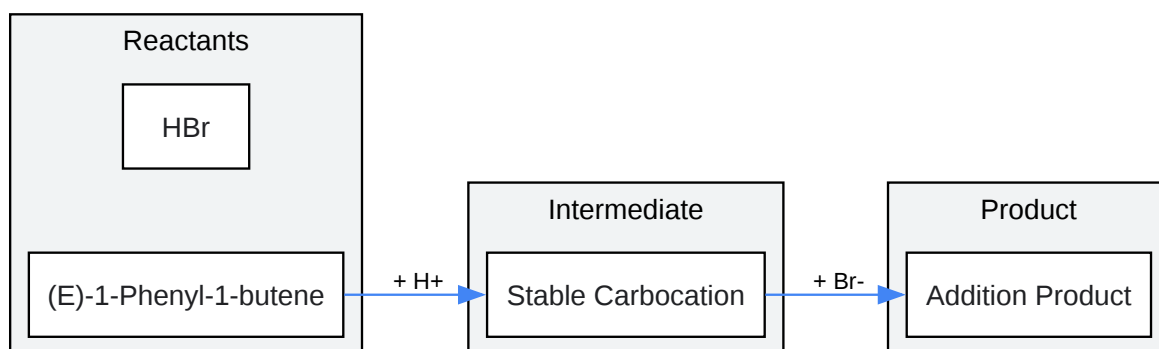
3.2. Configurational Isomerization

The interconversion between **(E)-1-Phenyl-1-butene** and its (Z)-isomer can be achieved through acid catalysis or photochemical activation.[1] Photochemical transformations can be initiated by photoinduced electron transfer from the alkene to a sensitizer.[1] A mild, non-nucleophilic base like 2,4,6-trimethylpyridine (collidine) is often used to assist in the deprotonation of the resulting alkene radical cation.[1]

Chemical Reactivity

4.1. Electrophilic Addition

The double bond in **(E)-1-Phenyl-1-butene** is susceptible to electrophilic addition reactions. In reactions with electrophiles like HBr, the addition follows Markovnikov's rule, where the electrophile (H^+) adds to the carbon atom of the double bond that has more hydrogen atoms.[1] The reaction proceeds through the formation of the most stable carbocation intermediate.[1]



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- To cite this document: BenchChem. [(E)-1-Phenyl-1-butene chemical and physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b127681#e-1-phenyl-1-butene-chemical-and-physical-properties]

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